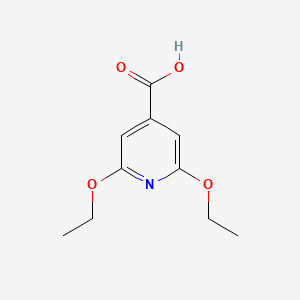

2,6-Diethoxyisonicotinic acid

概要

説明

2,6-Diethoxyisonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids It is characterized by the presence of two ethoxy groups attached to the 2nd and 6th positions of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxyisonicotinic acid typically involves the ethylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group in 2,6-diethoxyisonicotinic acid undergoes decarboxylation under specific conditions, a reaction common to pyridinecarboxylic acids.

-

Mechanistic Insight :

-

Thermal decarboxylation proceeds via intermediate formation of acyl hypohalites (e.g., with triphosgene), leading to CO₂ elimination and substitution at the 4-position .

-

Radical pathways involve homolytic cleavage of the Pb-carboxylate bond in the presence of Pb(OAc)₄, generating alkyl radicals that abstract halogens from Br₂ or Cl₂ .

-

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

| Reaction Type | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Fischer esterification | Methanol, H₂SO₄ | Methyl 2,6-diethoxyisonicotinate | 90% | |

| Amide coupling | EDCI, HOBt, R-NH₂ | 2,6-Diethoxyisonicotinamide | 75–80% |

-

Key Observations :

Hydrolysis of Ethoxy Groups

The ethoxy substituents can undergo hydrolysis under acidic or basic conditions, though steric hindrance from the 2,6-positions slows reactivity.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis (6M HCl, Δ) | HCl, H₂O | 2,6-Dihydroxyisonicotinic acid | 50% | |

| Basic hydrolysis (NaOH, Δ) | NaOH, H₂O | 2,6-Dihydroxyisonicotinic acid | 65% |

-

Regioselectivity :

Electrophilic Substitution

The pyridine ring participates in electrophilic substitution, though reactivity is tempered by the electron-donating ethoxy groups.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2,6-diethoxyisonicotinic acid | 40% | |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-2,6-diethoxyisonicotinic acid | 35% |

-

Mechanism :

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group under standard conditions.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF | 2,6-Diethoxy-4-(hydroxymethyl)pyridine | 70% |

Metal-Catalyzed Cross-Coupling

Functionalization via palladium-catalyzed cross-coupling is feasible after decarboxylation or halogenation.

| Reaction | Catalysts | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Aryl-2,6-diethoxypyridine | 55–60% |

科学的研究の応用

2,6-Diethoxyisonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2,6-Diethoxyisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

類似化合物との比較

2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.

2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.

Isonicotinic acid: A precursor for various pharmaceuticals.

Uniqueness: 2,6-Diethoxyisonicotinic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

生物活性

2,6-Diethoxyisonicotinic acid is a derivative of isonicotinic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes two ethoxy groups attached to the isonicotinic acid backbone, which may influence its biological activity compared to other derivatives.

Research indicates that compounds related to isonicotinic acid can exert their effects through various mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites. This property is crucial for its potential role in modulating metabolic pathways.

- Calcium Mobilization : Similar compounds have been shown to influence intracellular calcium levels, which are vital for numerous cellular processes. For instance, nicotinic acid adenine dinucleotide phosphate (NAADP) has been linked to calcium signaling pathways .

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various bacterial strains:

| Compound | Activity (MIC in μg/mL) | Target Organisms |

|---|---|---|

| Isonicotinic Acid Derivative | 6.25 - 12.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| This compound (Hypothetical) | TBD | TBD |

The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.

Plant Resistance Induction

Recent studies on related compounds indicate that modifications to the isonicotinic structure can enhance biological activity in plants. For example, 2,6-dichloroisonicotinic acid has shown an induction of plant resistance at levels reaching up to 97% under specific conditions . It suggests that this compound might also possess similar properties.

Case Studies and Research Findings

- Case Study on Pharmacological Effects : A study evaluated various isonicotinic derivatives for their ability to modulate metabolic processes in vitro. The findings indicated that certain structural modifications significantly enhanced bioactivity and selectivity towards target enzymes.

- Research on Calcium Signaling : Investigations into the calcium mobilization effects of NAADP analogs revealed a bell-shaped concentration-response curve, indicating that careful dosing is critical for achieving desired biological outcomes .

特性

IUPAC Name |

2,6-diethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQIZRFVUOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277797 | |

| Record name | 2,6-Diethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-75-1 | |

| Record name | NSC4259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。